Cas no 2807454-94-8 (2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol)

2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol 化学的及び物理的性質
名前と識別子
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- 2807454-94-8
- MFCD34759740
- 2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol
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- インチ: 1S/C9H10Cl2O2/c1-5-2-3-7(12)6(4-5)8(13)9(10)11/h2-4,8-9,12-13H,1H3
- InChIKey: IGOAOQQXYOOJDV-UHFFFAOYSA-N
- ほほえんだ: ClC(C(C1C(=CC=C(C)C=1)O)O)Cl
計算された属性
- せいみつぶんしりょう: 220.0057849g/mol
- どういたいしつりょう: 220.0057849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 40.5Ų
2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB608771-25g |
2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol; . |
2807454-94-8 | 25g |
€867.00 | 2024-07-19 | ||
abcr | AB608771-5g |
2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol; . |
2807454-94-8 | 5g |
€297.10 | 2024-07-19 | ||
abcr | AB608771-10g |
2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol; . |
2807454-94-8 | 10g |
€467.20 | 2024-07-19 |
2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenolに関する追加情報
Introduction to 2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol (CAS No. 2807454-94-8)
2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol (CAS No. 2807454-94-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a phenolic ring substituted with a dichlorohydroxyethyl group and a methyl group, which endows it with distinct chemical properties and reactivity profiles.
The dichlorohydroxyethyl substitution on the phenolic ring is particularly noteworthy, as it introduces chlorine atoms that can influence the compound's electronic and steric properties. Chlorine atoms are known to enhance the lipophilicity of molecules, which can improve their membrane permeability and bioavailability. Additionally, the presence of the hydroxyl group can facilitate hydrogen bonding interactions, potentially enhancing the compound's binding affinity to biological targets.
Recent studies have explored the potential applications of 2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol in various therapeutic areas. One of the most promising areas of research is its antimicrobial activity. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell death.
In addition to its antimicrobial properties, 2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol has shown promise in anti-inflammatory applications. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol could be a valuable candidate for the development of new anti-inflammatory drugs.
The methyl substitution on the phenolic ring also plays a crucial role in the compound's biological activity. Methyl groups are known to increase the lipophilicity and stability of molecules, which can enhance their pharmacokinetic properties. This substitution may also influence the compound's ability to interact with specific protein targets, making it a versatile scaffold for drug design.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol in various disease models. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients and exhibits a favorable safety profile. These findings have paved the way for further clinical investigations to explore its therapeutic potential in more detail.
From a synthetic chemistry perspective, 2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol can be prepared through a series of well-defined chemical reactions. One common synthetic route involves the reaction of 4-methylphenol with dichloroacetaldehyde followed by reduction and hydrolysis steps. This synthetic pathway has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
The unique combination of structural features in 2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol makes it an attractive candidate for further research and development in medicinal chemistry. Its potential applications in antimicrobial and anti-inflammatory therapies highlight its significance as a novel therapeutic agent. As research continues to uncover new insights into its mechanisms of action and biological effects, this compound is poised to make significant contributions to the field of drug discovery.
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